Cas no 893923-07-4 (N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)

N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core, a structure of interest in medicinal chemistry due to its potential biological activity. The presence of chlorophenyl substituents enhances its lipophilicity, which may improve membrane permeability. The thioether linkage and acetamide moiety contribute to its stability and potential for selective interactions with biological targets. This compound is primarily utilized in research settings for exploring kinase inhibition or other enzyme-modulating applications. Its well-defined structure allows for precise structure-activity relationship studies, making it a valuable intermediate in pharmaceutical development. Handling requires standard laboratory precautions due to its synthetic organic nature.
N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide structure
893923-07-4 structure
Product Name:N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide
CAS No:893923-07-4
MF:C19H13Cl2N5OS
MW:430.310419797897
CID:6353009
PubChem ID:18561877
Update Time:2025-06-08

N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide
    • F1874-0890
    • N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
    • AKOS024615688
    • 893923-07-4
    • N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
    • N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
    • Inchi: 1S/C19H13Cl2N5OS/c20-12-4-6-14(7-5-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-3-1-2-13(21)8-15/h1-9,11H,10H2,(H,25,27)
    • InChI Key: IUBUMBFLKJJFLW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C2C(C=N1)=C(N=CN=2)SCC(NC1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 429.0217866g/mol
  • Monoisotopic Mass: 429.0217866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 98Ų

N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide Pricemore >>

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N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide Related Literature

Additional information on N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide

Professional Introduction to N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide (CAS No. 893923-07-4)

N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 893923-07-4, represents a promising candidate for further exploration in drug development, particularly in the context of targeting various biological pathways associated with diseases such as cancer and inflammatory disorders.

The molecular structure of N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide incorporates several key functional groups that contribute to its potential pharmacological activity. The presence of a pyrazolo[3,4-d]pyrimidine core is particularly noteworthy, as this heterocyclic scaffold is well-documented for its role in modulating enzyme activities and interacting with biological targets. Specifically, the pyrazolo[3,4-d]pyrimidine moiety has been extensively studied for its ability to inhibit kinases and other enzymes involved in cell proliferation and signal transduction.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that can selectively target aberrant signaling pathways in diseases like cancer. The compound N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide has emerged as a compelling candidate in this area due to its structural features that mimic natural substrates of key enzymes. This similarity allows the compound to bind to target proteins with high affinity, potentially leading to the development of novel therapeutic agents.

The sulfanyl group attached to the pyrazolo[3,4-d]pyrimidine ring is another critical feature that enhances the pharmacological potential of this compound. Sulfanyl groups are known to contribute to the solubility and bioavailability of molecules, making them more suitable for oral administration. Additionally, sulfanyl-containing compounds have been shown to exhibit anti-inflammatory and antioxidant properties, which are relevant in the treatment of chronic diseases.

The chloro substituents at the 4-position of the phenyl rings play a significant role in modulating the electronic properties of the molecule. These substituents can influence both the binding affinity and selectivity of the compound towards its target enzymes. The strategic placement of chlorine atoms can enhance interactions with specific amino acid residues in protein active sites, leading to more effective inhibition.

Furthermore, the acetamide moiety at one end of the molecule contributes to its overall solubility and metabolic stability. Acetamides are commonly found in pharmaceutical compounds due to their ability to improve pharmacokinetic profiles while maintaining biological activity. This feature makes N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide a promising candidate for further development into a drug candidate.

In light of recent advancements in computational chemistry and molecular modeling techniques, researchers have been able to predict the binding modes and interactions of this compound with various biological targets with greater accuracy. These computational studies have provided valuable insights into how modifications to the molecular structure can enhance potency and selectivity. For instance, virtual screening has identified derivatives of N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide that show improved binding affinities for specific kinases involved in cancer pathways.

Efforts are currently underway to synthesize and evaluate these derivatives experimentally. Initial results have shown encouraging activity against certain cancer cell lines, suggesting that further optimization could lead to potent therapeutic agents. The synthesis strategies employed involve multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity.

The development of novel synthetic routes is essential for producing N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide on an industrial scale. Researchers have explored various catalytic systems and green chemistry principles to improve efficiency while minimizing environmental impact. These efforts align with global trends towards sustainable pharmaceutical manufacturing practices.

Ongoing preclinical studies are crucial for assessing the safety and efficacy of N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide before it can be considered for clinical trials. These studies involve detailed pharmacokinetic and pharmacodynamic analyses in animal models to understand how the compound behaves within living organisms. Additionally, toxicity studies are conducted to identify any potential adverse effects associated with its use.

The integration of high-throughput screening technologies has accelerated the discovery process by allowing researchers to rapidly test thousands of compounds against various biological targets. This approach has been instrumental in identifying lead candidates like N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide that show promise for further development.

In conclusion, N-(4-chlorophenyl-2{((trichloromethyl)sulfinnyl)amino}-N'-phenylethanimide (CAS No.893923- 07 - - 04)) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Further studies are warranted to fully elucidate its pharmacological profile and explore its potential as a drug candidate. The continued exploration of this compound, along with related derivatives, holds great promise for addressing unmet medical needs and improving patient outcomes.

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